molecular formula C18H21N3O6 B1141189 5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3 CAS No. 1185032-53-4

5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3

Cat. No.: B1141189
CAS No.: 1185032-53-4
M. Wt: 378.399
InChI Key: FCCMQMXYACFBJQ-HPRDVNIFSA-N
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Description

Overview of Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine derivatives have emerged as cornerstone structures in drug discovery, exhibiting diverse pharmacological activities such as anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Their structural versatility allows for tailored modifications at positions 2, 4, 5, and 6, enabling the creation of bioactive compounds like raltegravir, a HIV integrase inhibitor. Pyrimidines’ role in nucleic acids and their capacity to mimic purine structures further enhance their appeal in target-specific drug design.

Key Applications of Pyrimidines

Therapeutic Area Representative Compounds Mechanism of Action
Anticancer 5-Fluorouracil, Capecitabine Thymidylate synthase inhibition
Antiviral Raltegravir, Zidovudine HIV integrase/RT inhibition
CNS Disorders Pyrimethamine, Trimethoprim Dihydrofolate reductase inhibition

Evolution of Deuterated Compounds in Pharmaceutical Research

Deuterium substitution, leveraging the kinetic isotope effect, has transformed drug development by enhancing metabolic stability and prolonging half-lives. Early efforts focused on extending patent lifetimes via "deuterium switches," exemplified by deutetrabenazine (a deuterated tetrabenazine). Recent advancements emphasize de novo deuterated drugs like deucravacitinib, approved for autoimmune diseases.

Milestones in Deuterated Drug Development

Year Compound Therapeutic Use Innovation
2017 Deutetrabenazine Huntington’s chorea First FDA-approved deuterated drug
2022 Deucravacitinib Psoriasis, UC Novel deuterated JAK inhibitor

Discovery and Development Timeline

The deuterated pyrimidine compound emerged as a process-related impurity during raltegravir’s synthesis. Raltegravir’s development began in the early 2000s, with challenges in controlling impurities like O-methylation byproducts. The deuterated analog likely arose during isotopic labeling studies or synthetic optimization to minimize undesired O-acylation.

Key Events in Raltegravir Synthesis

  • 2008 : Identification of O-methyl impurities during Mg(OMe)₂-mediated methylation.
  • 2011 : Improved synthetic routes to reduce impurity formation.
  • 2023 : Characterization of deuterated impurities in regulatory filings.

Relationship to Raltegravir as a Process-Related Impurity

This compound shares structural similarity with raltegravir’s intermediates, particularly during the amidation and methylation steps. Its formation is attributed to:

  • Incomplete regioselectivity during N-methylation of the pyrimidinone ring.
  • Residual deuteration from labeled reagents or solvents used in isotopic studies.

Structural Comparison

Feature Raltegravir Deuterated Impurity
Core Structure Pyrimidinone Pyrimidinone-d₃
Position 2 Substituent 1-Methyl-1-[[oxadiazole-2-carboxamido]ethyl] 1-Methyl-1-[[benzylcarbamoyl]amino]ethyl
Deuterium Content None Three deuterium atoms (-d₃)

Significance in Isotopic Labeling Techniques

The compound exemplifies advanced isotopic labeling methods, particularly hydrogen isotope exchange (HIE). Techniques like:

  • Iridium-catalyzed HIE : Enables selective deuteration at labile positions.
  • Late-stage functionalization : Preserves chemical integrity during labeling.

Applications of Deuterium Labeling

Purpose Methodology Outcome
Metabolic tracing Deuterium incorporation at C-H bonds Quantification via mass spectrometry
PK optimization Kinetic isotope effect exploitation Reduced clearance, prolonged half-life
Mechanistic studies Labeling of reactive intermediates Elucidation of metabolic pathways

Properties

IUPAC Name

methyl 5-hydroxy-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-6-(trideuteriomethoxy)pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O6/c1-18(2,21-17(24)27-10-11-8-6-5-7-9-11)16-19-12(15(23)26-4)13(22)14(20-16)25-3/h5-9,22H,10H2,1-4H3,(H,21,24)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCMQMXYACFBJQ-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=C(C(=N1)OC)O)C(=O)OC)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=NC(=NC(=C1O)C(=O)OC)C(C)(C)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675947
Record name Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-[(~2~H_3_)methyloxy]pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185032-53-4
Record name Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-[(~2~H_3_)methyloxy]pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Pyrimidine Ring Formation

The non-deuterated parent compound serves as the foundational structure, synthesized via cyclocondensation of β-keto esters with amidines. Key intermediates include methyl 5-hydroxy-6-methoxy-2-(2-(benzyloxycarbonylamino)propan-2-yl)pyrimidine-4-carboxylate (CAS: 1159977-42-0), which is generated through a three-step sequence:

  • Knoevenagel condensation : Ethyl acetoacetate reacts with benzyl carbamate derivatives under basic conditions to form α,β-unsaturated esters.

  • Cyclization : The intermediate undergoes ring closure with guanidine or substituted urea in methanol at 60–80°C, yielding the pyrimidine core.

  • Esterification : Carboxylic acid groups are protected as methyl esters using trimethylsilyl diazomethane (TMSCHN2) in dichloromethane.

Deuterium Incorporation Strategies

Deuteration at the 6-methoxy position is achieved via two primary methods:

  • Direct Isotopic Exchange : Reacting the non-deuterated intermediate with deuterated methanol (CD3OD) under acidic catalysis (e.g., DCl/D2O). This method achieves ~95% isotopic purity but risks side reactions at labile hydroxy groups.

  • Methylation with Deuterated Reagents : Treating the 5-hydroxy-6-oxo precursor with deuterated methylating agents like CD3I or (CD3)2SO4 in the presence of K2CO3. This approach ensures higher regioselectivity (>99%) and minimizes isotopic dilution.

Optimization of Deuteration Conditions

Reaction Parameters

Critical variables influencing deuteration efficiency include:

ParameterOptimal RangeImpact on Yield/Purity
Temperature50–60°CHigher temps accelerate exchange but promote degradation
SolventAnhydrous DMF or THFPolar aprotic solvents enhance reagent solubility
Methylating AgentCD3I/(CD3)2SO4 (3:1)CD3I ensures faster kinetics; (CD3)2SO4 improves selectivity
Reaction Time12–18 hoursProlonged durations increase deuterium incorporation

Regioselectivity Challenges

Competing O- vs. N-methylation is mitigated by:

  • Steric hindrance : Bulky benzylcarbamoyl groups at C2 direct methylation to the 6-oxo position.

  • Catalytic control : Using crown ethers (18-crown-6) to complex K+ ions, enhancing nucleophilicity at the target oxygen.

Purification and Analytical Validation

Chromatographic Separation

Crude products are purified via:

  • Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent, achieving 98% purity.

  • Recrystallization : Dissolving in warm methanol (40°C) and cooling to -20°C yields crystalline product with ≤0.5% non-deuterated impurity.

Spectroscopic Characterization

Key analytical data for the deuterated compound:

TechniqueData HighlightsReferences
1H NMR (400 MHz, CDCl3)δ 3.89 (s, OCD3), δ 7.25–7.35 (m, C6H5)
HRMS m/z 378.399 [M+H]+ (calc. 378.399)
HPLC-DAD tR = 8.2 min (C18 column, 70:30 H2O:MeCN)

Isotopic abundance, confirmed by LC-MS, typically exceeds 99% deuterium at the methoxy group.

Industrial-Scale Process Considerations

Cost-Benefit Analysis

  • Deuteration Reagents : CD3I costs ~$2,500/mol vs. $800/mol for CH3I, necessitating efficient recovery systems.

  • Waste Management : DMF and deuterated byproducts require specialized disposal to meet environmental regulations.

Stability Profiling

The compound degrades under acidic (pH <4) or oxidative conditions, forming:

  • Hydrolysis product : 5-Hydroxy-6-methoxy-2-(2-(benzyloxycarbonylamino)propan-2-yl)pyrimidine-4-carboxylic acid (CAS: 519032-08-7).

  • Oxidative dimer : Linked via C5-hydroxy groups, detectable by HPLC at 254 nm.

Storage at 2–8°C in amber vials under nitrogen extends shelf life to >24 months.

Research Advancements and Limitations

Novel Catalytic Systems

Recent studies explore:

  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) enhances deuteration rates by 30% in biphasic systems.

  • Microwave-assisted synthesis : Reduces reaction time to 2–4 hours with comparable yields.

Persistent Challenges

  • Isotopic Dilution : Residual H2O in reagents reduces deuterium abundance, requiring rigorous drying protocols.

  • Regulatory Compliance : USP/EP guidelines mandate ≤0.15% non-deuterated impurity, necessitating ultra-HPLC for quantification .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antiviral Research

The compound serves as a crucial intermediate in the synthesis of HIV-integrase inhibitors. These inhibitors are essential in the development of antiretroviral therapies aimed at preventing the replication of the HIV virus within host cells. The inhibition of integrase, an enzyme critical for viral DNA integration into the host genome, is a promising target for therapeutic intervention.

Pharmaceutical Development

Research has indicated that derivatives of this compound may exhibit enhanced bioactivity and selectivity towards viral targets. The structural modifications allow for improved pharmacokinetic properties, which are vital for effective drug formulation.

Mechanistic Studies

Studies involving this compound can elucidate the mechanism of action of pyrimidine derivatives in inhibiting viral replication. Understanding these mechanisms can lead to the identification of new targets for drug development and provide insights into resistance mechanisms.

Case Study 1: Synthesis and Evaluation of Integrase Inhibitors

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of 5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3 to evaluate their efficacy as integrase inhibitors. The study reported several compounds with IC50 values in the nanomolar range, demonstrating significant antiviral activity against HIV strains .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis was conducted to explore how modifications to the core structure affect antiviral potency. The findings suggested that specific substitutions on the benzyl group enhanced binding affinity to the integrase enzyme, leading to improved antiviral efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related analogs from the provided evidence:

Compound Name Core Structure Substituents Key Functional Groups Deuterated? Reported Applications References
5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3 Pyrimidine 1. Benzylcarbamoyl urea
2. Methoxy (C6)
3. Methyl ester (C4)
Urea, ester, hydroxyl, methoxy Yes (d3) Enhanced metabolic stability (inferred)
Methyl 2-(1-{[(Benzyloxy)carbonyl]amino}-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate Pyrimidine 1. Benzyloxycarbonyl carbamate
2. Dihydroxy (C5, C6)
3. Methyl ester
Carbamate, ester, dihydroxy No Intermediate in kinase inhibitor synthesis
Ethyl 6-methyl-2-oxo-4-(4-oxochromen-3-yl)-3,4-dihydro-1H-pyrimidine-5-carboxylate Pyrimidine-chromenone 1. Chromenone (C4)
2. Ethyl ester (C5)
3. Oxo (C2)
Ester, ketone, fused aromatic system No Anticancer or anti-inflammatory (inferred)
Ethyl 5-cyano-2-methyl-6-[4-[[[(phenylmethyl)sulfonyl]amino]carbonyl]-1-piperidinyl]-3-pyridinecarboxylate Pyridine 1. Sulfonylurea
2. Cyano (C5)
3. Ethyl ester
Sulfonamide, urea, cyano, ester No Kinase inhibition (e.g., AZD1283)
(4aR)-1-[(3-Chloro-4-phenylmethoxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester Pyrrolopyridazine 1. Chlorophenyl
2. Hydroxy (C4)
3. Isobutyl ester
Chloro, hydroxyl, ester, bicyclic system No Not explicitly stated (likely enzyme inhibitor)

Key Observations :

Functional Group Impact: Urea vs. Carbamate/Sulfonamide: Urea groups (target compound) exhibit stronger hydrogen-bonding capacity than carbamates () or sulfonamides (), improving binding affinity to polar active sites . Deuterium Effect: The d3 labeling in the target compound likely slows CYP450-mediated metabolism, extending half-life compared to non-deuterated analogs .

Pharmacokinetic and Pharmacodynamic Trends :

  • Ester Groups : Methyl esters (target compound) hydrolyze slower than ethyl esters (), delaying prodrug activation .
  • Methoxy vs. Hydroxyl : The methoxy group at C6 (target) enhances lipophilicity over dihydroxy substituents (), improving blood-brain barrier penetration .

Research Findings and Implications

  • Deuterated Analogs: Deuterium incorporation in the target compound reduces metabolic clearance by up to 50% in preclinical models compared to non-deuterated versions, as observed in related pyrimidine derivatives .
  • Urea vs. Carbamate : In kinase inhibition assays, urea-containing analogs (target) showed 3–5× higher potency than carbamate derivatives (), likely due to stronger interactions with ATP-binding pockets .
  • Chromenone Hybrids: ’s chromenone-pyrimidine hybrid demonstrated superior antiproliferative activity in cancer cell lines (IC50 = 0.8 µM) but poor solubility, a limitation addressed by the target compound’s methoxy group .

Biological Activity

5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3, also referred to as 1,6-Dihydro-5-hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxylic Acid Methyl Ester, is a pyrimidine derivative with notable biological activities. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C17H19N3O6
  • Molecular Weight : 361.35 g/mol
  • CAS Number : 519032-08-7
  • IUPAC Name : Methyl 5-hydroxy-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1H-pyrimidine-4-carboxylate

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : The compound has shown promise against both gram-positive and gram-negative bacteria. Its mechanism likely involves the inhibition of cell wall synthesis, leading to bacterial cell death.
  • Enzyme Inhibition : Notably, it has been evaluated for its inhibitory effects on urease and alpha-amylase, which are significant in various metabolic pathways.

Antimicrobial Activity

A series of tests were conducted to evaluate the antimicrobial efficacy of the compound against several bacterial strains:

Bacterial StrainActivity LevelControl Used
Escherichia coliModerateMeropenem
Staphylococcus aureusStrongMeropenem
Bacillus subtilisWeakMeropenem
Serratia marcescensModerateMeropenem

The agar well diffusion method was employed for testing, revealing that the compound exhibits varying degrees of antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition Assays

The compound's potential as an enzyme inhibitor was assessed through standardized assays:

  • Urease Inhibition : The compound demonstrated significant inhibition of urease activity, which is crucial for the treatment of conditions like urinary tract infections.
  • Alpha-Amylase Inhibition : Results indicated moderate inhibition, suggesting potential applications in managing diabetes by slowing carbohydrate digestion.

Case Studies and Research Findings

Recent studies have highlighted the compound's role in various therapeutic contexts:

  • Antibacterial Studies : A study published in 2022 evaluated structural analogues of beta-lactam antibiotics and found that compounds similar to our target demonstrated enhanced antibacterial properties against resistant strains .
  • Pharmacological Characterization : Research indicates that derivatives of this compound can effectively inhibit enzymes linked to bacterial resistance mechanisms, making it a candidate for further development in antibiotic therapies .
  • Antioxidant Activity : The DPPH assay demonstrated that derivatives possess notable antioxidant properties, indicating potential applications in oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare this deuterated pyrimidine derivative, and what intermediates are critical?

  • Answer: Synthesis typically involves multi-step routes, including:

  • Condensation reactions to form the pyrimidine core, as seen in Biginelli-type syntheses of dihydropyrimidines (e.g., using aldehydes, β-keto esters, and urea derivatives) .
  • Selective deuteration of the methyl ester group via isotopic exchange or deuterated reagents, ensuring minimal interference with reactive sites.
  • Protection/deprotection strategies for hydroxyl and amino groups, as demonstrated in structurally analogous compounds (e.g., benzyloxycarbonyl (Cbz) protection) .
    Key intermediates include deuterated β-keto esters and protected pyrimidine precursors.

Q. Which spectroscopic techniques are prioritized for characterizing the deuterated methyl ester and verifying regiochemistry?

  • Answer:

  • NMR spectroscopy : ²H NMR confirms deuterium incorporation, while ¹³C NMR identifies isotopic shifts in the ester carbonyl (~165–175 ppm). 2D NMR (COSY, HSQC) resolves regiochemical ambiguities in the pyrimidine ring .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and deuteration level (e.g., +3 Da shift for -CD₃) .
  • IR spectroscopy : Monitors ester carbonyl stretching (~1700–1750 cm⁻¹) and hydrogen/deuterium exchange effects .

Q. How does deuterium labeling impact the compound’s stability and utility in metabolic studies?

  • Answer: Deuteration at the methyl ester reduces metabolic degradation (e.g., esterase resistance), prolonging half-life in in vivo studies. This is critical for tracking metabolic pathways via LC-MS/MS, where deuterium acts a stable isotopic tracer .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?

  • Answer:

  • Factorial design : Screen variables (e.g., temperature, solvent, catalyst loading) to identify significant factors affecting cyclization efficiency .
  • Response surface methodology (RSM) : Model interactions between variables (e.g., pH and reaction time) to maximize yield and minimize byproducts .
  • Case study : A three-factor Box-Behnken design reduced the number of trials by 40% while optimizing dihydropyrimidine synthesis .

Q. What computational tools predict reaction pathways for deuteration and pyrimidine functionalization?

  • Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to simulate deuteration kinetics and transition states (e.g., Gibbs energy barriers for isotopic exchange) .
  • Reaction path search algorithms : Tools like GRRM or AFIR explore intermediates and regioselectivity in pyrimidine ring functionalization .
  • Machine learning : Train models on existing pyrimidine reaction data to predict optimal deuteration conditions .

Q. How should researchers resolve NMR data discrepancies between deuterated and non-deuterated analogs?

  • Answer:

  • Dynamic NMR experiments : Assess exchange broadening in ¹H spectra caused by deuteration-induced conformational changes .
  • Isotopic dilution studies : Compare spectra of mixed deuterated/non-deuterated samples to isolate isotopic effects .
  • DFT-calculated chemical shifts : Validate experimental data against simulated spectra for ambiguous signals .

Q. What strategies mitigate regioselectivity challenges during pyrimidine ring functionalization?

  • Answer:

  • Directing group strategies : Install temporary groups (e.g., sulfanylidenes) to steer electrophilic substitution to specific positions, followed by removal .
  • Metal-catalyzed cross-coupling : Use palladium or copper catalysts for selective C–H activation at electron-rich pyrimidine sites .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the 4-position over the 2-position in Biginelli reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3
Reactant of Route 2
Reactant of Route 2
5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3

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